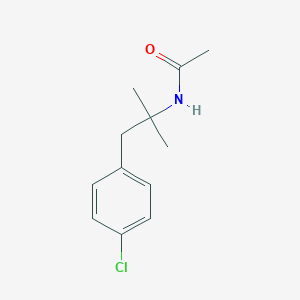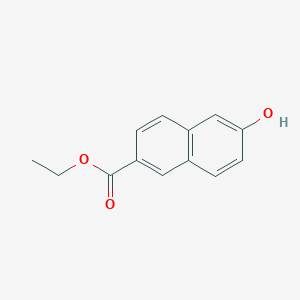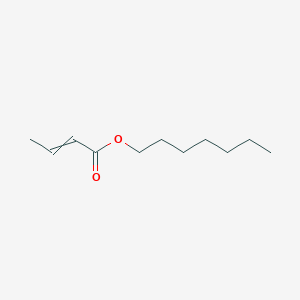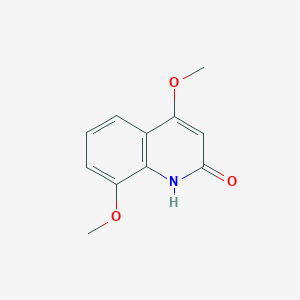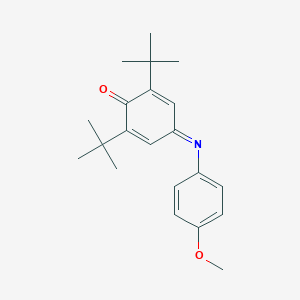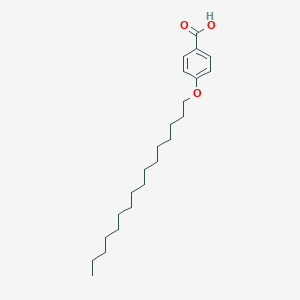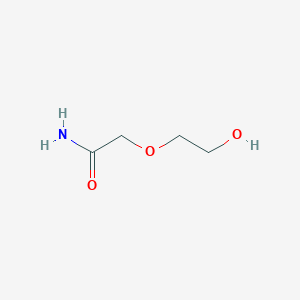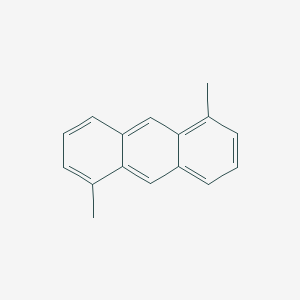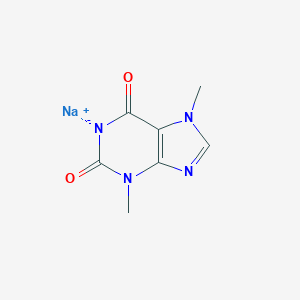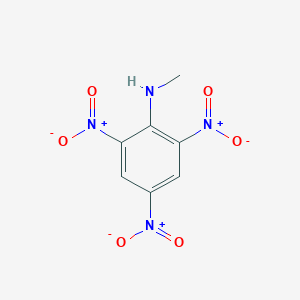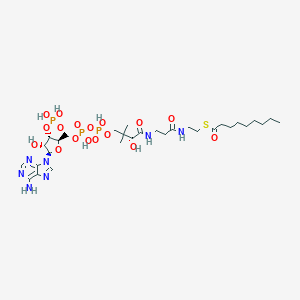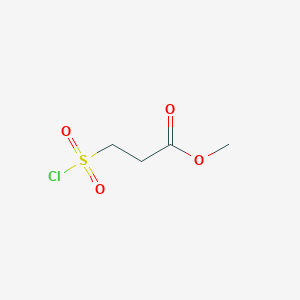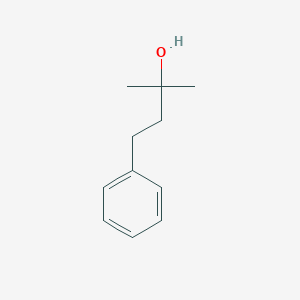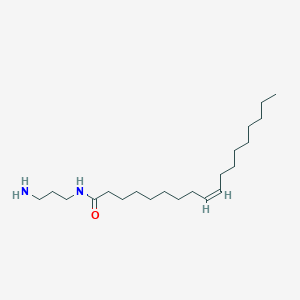
(Z)-N-(3-Aminopropyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-Aminopropyl)-9-octadecenamide, commonly known as oleamide, is a fatty acid amide that is naturally produced in the human body. It is also found in various plants, including ginger and cacao. Oleamide has been the subject of extensive research due to its potential therapeutic properties and its role in regulating sleep and mood.
Mechanism Of Action
Oleamide is believed to act on the endocannabinoid system in the brain, which regulates various physiological processes, including appetite, mood, and sleep. Specifically, oleamide has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system.
Biochemical And Physiological Effects
Oleamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA, a neurotransmitter that is involved in the regulation of sleep and anxiety. It has also been shown to decrease the activity of glutamate, a neurotransmitter that is involved in the regulation of pain and anxiety.
Advantages And Limitations For Lab Experiments
Oleamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation of oleamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on oleamide. One area of interest is its potential as a therapeutic agent for the treatment of sleep disorders and anxiety. Another area of interest is its potential as a natural alternative to synthetic cannabinoids for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of oleamide and its effects on the endocannabinoid system.
Synthesis Methods
Oleamide can be synthesized through a variety of methods, including the reaction of oleic acid with hydroxylamine and the reaction of erucic acid with ammonia. However, the most common method of synthesis is the reaction of oleic acid with ammonia and sodium hypochlorite.
Scientific Research Applications
Oleamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and hypnotic effects in animal models, and it is believed to play a role in the regulation of sleep and mood in humans.
properties
CAS RN |
111-08-0 |
|---|---|
Product Name |
(Z)-N-(3-Aminopropyl)-9-octadecenamide |
Molecular Formula |
C21H42N2O |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(Z)-N-(3-aminopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9- |
InChI Key |
ZHNIMKDTJODGTK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Other CAS RN |
111-08-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
